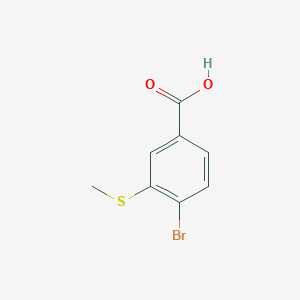

4-Bromo-3-(methylthio)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-3-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYDEIRJFPKZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 4 Bromo 3 Methylthio Benzoic Acid

Established Synthetic Pathways for 4-Bromo-3-(methylthio)benzoic acid

While specific, detailed industrial-scale syntheses for this compound are not extensively documented in publicly available literature, its structure allows for the deduction of viable multi-step synthetic pathways based on fundamental organic reactions. The optimization of these routes would focus on maximizing yield, purity, and cost-effectiveness.

Multi-Step Synthesis Approaches and Reaction Optimization

The synthesis of this compound logically begins from precursors that already contain some of the desired substituents on the benzene (B151609) ring. A common strategy involves the sequential introduction of the bromo, methylthio, and carboxylic acid functionalities, with the order of steps being crucial to ensure correct regioselectivity.

One plausible retrosynthetic analysis suggests a route starting from 4-bromo-3-methylbenzoic acid, which can be prepared from 4-amino-3-methylbenzoic acid via a Sandmeyer-type reaction. chemicalbook.com Another approach could involve the oxidation of a toluene (B28343) precursor, such as 4-bromo-3-(methylthio)toluene. The optimization of such a multi-step synthesis would involve a careful selection of reagents, catalysts, and reaction conditions to manage sensitive functional groups and prevent unwanted side reactions.

A key challenge is the introduction of the methylthio group. A potential pathway could start with 4-bromotoluene, proceed through nitration at the 3-position, followed by reduction of the nitro group to an amine. The resulting amino group can then be converted to the methylthio group via diazotization and subsequent reaction with a sulfur-containing nucleophile. The final step would be the oxidation of the methyl group to a carboxylic acid. quora.comquora.com

Reactant Precursors and Optimized Reaction Conditions

The choice of starting material is critical for an efficient synthesis. Common precursors for analogous brominated benzoic acids include substituted toluenes or aminobenzoic acids. For instance, the synthesis of 4-bromo-3-methylbenzoic acid can be achieved by treating 4-amino-3-methylbenzoic acid with hydrobromic acid and sodium nitrite, followed by reaction with copper(I) bromide. chemicalbook.com The oxidation of a methyl group on the benzene ring to a carboxylic acid is a standard transformation, often accomplished using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under alkaline conditions. quora.comquora.comguidechem.com

Table 1: Potential Precursors and Key Transformation Reactions

| Precursor | Target Transformation | Reagents/Conditions |

|---|---|---|

| 4-Bromo-3-nitrotoluene | Reduction of nitro group | Sn/HCl or catalytic hydrogenation |

| 4-Bromo-3-aminotoluene | Diazotization & Thiolation | 1. NaNO₂, HBr; 2. NaSMe or similar |

| 4-Bromo-3-(methylthio)toluene | Oxidation of methyl group | KMnO₄, NaOH, heat |

Functionalization and Derivatization Reactions of the Benzoic Acid Moiety

The structure of this compound offers multiple sites for further chemical modification, primarily at the carboxylic acid group and on the aromatic ring.

Carboxylic Acid Group Transformations (e.g., esterification, amide formation)

The carboxylic acid group is readily converted into a variety of derivatives, most commonly esters and amides.

Esterification: This can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net For more sensitive substrates or to improve yields, microwave-assisted esterification can be employed, which often reduces reaction times. researchgate.net For example, methyl 4-bromo-3-methylbenzoate can be synthesized by treating the corresponding acid with oxalyl chloride to form the acid chloride, which then reacts with methanol.

Amide Formation: The direct condensation of carboxylic acids and amines to form amides is a fundamental transformation. diva-portal.org This reaction often requires activating agents or coupling reagents to proceed efficiently. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid for attack by an amine. researchgate.netnih.gov Another method involves the use of titanium(IV) chloride (TiCl₄) in pyridine to mediate the one-pot condensation of carboxylic acids and amines, providing the corresponding amides in moderate to excellent yields. nih.gov Boric acid has also emerged as an effective catalyst for direct amidation, offering a greener alternative to traditional methods. orgsyn.org

Table 2: Selected Methods for Carboxylic Acid Derivatization

| Reaction | Reagents | Conditions | Product Type |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ | Reflux | Ester |

| Acid Chloride Formation | SOCl₂ or Oxalyl Chloride | Ambient or mild heat | Acid Chloride |

| Amide Coupling (EDC) | Amine, EDC | Room Temperature | Amide |

| Amide Coupling (TiCl₄) | Amine, TiCl₄, Pyridine | 85 °C | Amide |

Aromatic Ring Functionalizations via Substituent Modification

The aromatic ring of this compound possesses two key handles for functionalization: the bromo substituent and the methylthio group.

Reactions at the Bromo Substituent: The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. For instance, palladium(0) catalysts can be used to form new carbon-carbon bonds by reacting the bromo-aromatic compound with various partners like aryl boronic acids (Suzuki coupling). This approach has been successfully used to synthesize analogues of (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide, demonstrating the viability of arylating the 4-position. researchgate.net

Reactions at the Methylthio Group: The sulfur atom in the methylthio group is in a reduced state and can be oxidized to form a sulfoxide (B87167) or a sulfone. This transformation alters the electronic properties of the substituent, making it more electron-withdrawing, which in turn influences the reactivity of the aromatic ring and the acidity of the carboxylic acid.

Synthetic Routes to Analogous Thioether-Substituted Benzoic Acids and Brominated Benzoic Acids

The synthesis of this compound can be contextualized by examining the established routes to similar compounds.

Thioether-Substituted Benzoic Acids: A patented method for preparing methylthiobenzoic acid involves the reaction of a chlorobenzonitrile with sodium methyl mercaptide in the presence of a three-phase phase transfer catalyst. The resulting methylthiobenzonitrile is then hydrolyzed under basic conditions to yield the corresponding benzoic acid. google.com This highlights a nitrile hydrolysis route to the carboxylic acid functionality.

Brominated Benzoic Acids: The synthesis of simple brominated benzoic acids is well-established.

4-Bromobenzoic Acid: A common laboratory and industrial preparation involves the oxidation of 4-bromotoluene using potassium permanganate. guidechem.com This method is robust, although it can generate significant manganese dioxide waste.

3-Bromobenzoic Acid: Similarly, this isomer is synthesized from 3-bromotoluene via oxidation with potassium permanganate. chemicalbook.com The reaction involves refluxing the reactants, followed by acidification to precipitate the product.

2,4,6-Tribromobenzoic Acid: More complex substitution patterns can be achieved through multi-step sequences. For example, 2,4,6-tribromobenzoic acid can be prepared from m-aminobenzoic acid through bromination to form 3-amino-2,4,6-tribromobenzoic acid, followed by deamination using sodium nitrite and hypophosphorous acid. orgsyn.org

Table 3: Comparison of Synthetic Routes for Selected Brominated Benzoic Acids

| Compound | Starting Material | Key Reagents | Reaction Type |

|---|---|---|---|

| 4-Bromobenzoic Acid | 4-Bromotoluene | KMnO₄ | Side-chain oxidation guidechem.com |

| 3-Bromobenzoic Acid | 3-Bromotoluene | KMnO₄, KOH | Side-chain oxidation chemicalbook.com |

Strategies for Methylthio Group Introduction in Aromatic Systems

The introduction of a methylthio (-SMe) group onto an aromatic ring can be achieved through various methods, often involving the reaction of an aryl derivative with a sulfur-containing reagent. One prominent strategy involves the diazotization of an aromatic amine, followed by a Sandmeyer-type reaction with a methylthiolating agent. This approach is particularly useful for controlling the regiochemistry, as the amino group can be strategically positioned on the precursor molecule.

A common method for the synthesis of aryl methyl sulfides from anilines involves nonaqueous diazotization in the presence of dimethyl disulfide. This reaction proceeds in moderate to good yields and is applicable to a range of aniline derivatives. researchgate.net The reaction of anilines with an alkyl nitrite under nonaqueous conditions in the presence of dimethyl disulfide provides modest to good isolated yields of the corresponding aryl methyl sulfides. researchgate.net

Another versatile method for the formation of aryl methyl sulfides is the copper-catalyzed coupling of aryl halides with a methylthiolating agent. This approach is advantageous when a suitable aryl halide is readily available. The choice of catalyst, solvent, and methylthio source can influence the reaction efficiency and substrate scope.

A plausible synthetic route to a precursor for this compound, methyl 4-amino-3-(methylthio)benzoate, has been identified, highlighting a pathway to introduce the key functional groups. appchemical.com While the direct synthesis of 4-amino-3-(methylthio)benzoic acid is not explicitly detailed in the provided search results, the existence of its methyl ester derivative suggests that such a compound is synthetically accessible. The synthesis of alkylthio benzene derivatives can be effectively achieved through the simultaneous diazotization of aromatic amines and subsequent nucleophilic displacement. utrgv.edu

| Precursor Type | Reagent | Product | Yield (%) | Reference |

| Aromatic Amine | Alkyl Nitrite, Dimethyl Disulfide | Aryl Methyl Sulfide (B99878) | Modest to Good | researchgate.net |

| Aniline Derivative | Sodium Nitrite, Alkanethiol, HCl | Alkylthio Benzene Derivative | Moderate | utrgv.edu |

Regioselective Bromination Methodologies on Benzoic Acid Scaffolds

The regioselectivity of bromination on a benzoic acid scaffold is heavily influenced by the directing effects of the substituents already present on the ring. The carboxylic acid group (-COOH) is a deactivating, meta-directing group for electrophilic aromatic substitution. quora.comnih.gov This means that direct bromination of benzoic acid will predominantly yield 3-bromobenzoic acid. researchgate.net

Conversely, a methylthio group (-SMe) is an activating, ortho, para-directing group. wikipedia.org Therefore, in a molecule containing both a carboxylic acid and a methylthio group, the directing effects of these two substituents will be in competition, making the regiochemical outcome of a direct bromination reaction difficult to predict and likely to result in a mixture of products.

Given these competing directing effects, a more strategic approach is required to synthesize this compound with high regioselectivity. A highly effective method for achieving such specific substitution patterns is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This reaction involves the conversion of an aromatic amino group into a diazonium salt, which can then be displaced by a variety of nucleophiles, including bromide.

A pertinent example is the synthesis of 4-bromo-3-methylbenzoic acid, a structurally similar compound. This synthesis starts from 4-amino-3-methylbenzoic acid, which undergoes diazotization followed by treatment with copper(I) bromide to introduce the bromine atom at the 4-position with high selectivity. This highlights the utility of the Sandmeyer reaction in overcoming the challenges of competing directing groups in electrophilic aromatic substitution.

A plausible synthetic strategy for this compound would therefore involve starting with a precursor such as 4-amino-3-(methylthio)benzoic acid. Diazotization of this precursor followed by a Sandmeyer reaction with a bromide source would install the bromine atom at the desired 4-position, directed by the position of the original amino group. This multi-step approach ensures the desired regiochemistry, which would be difficult to achieve through direct bromination.

| Starting Material | Reagents | Product | Key Strategy |

| 4-Amino-3-methylbenzoic acid | 1. NaNO₂, HBr 2. CuBr | 4-Bromo-3-methylbenzoic acid | Sandmeyer reaction to control regioselectivity |

| Benzoic acid | Br₂, FeBr₃ | 3-Bromobenzoic acid | Electrophilic aromatic substitution (meta-directing effect of -COOH) |

The synthesis of specifically substituted benzoic acid derivatives like this compound underscores the importance of strategic synthetic planning. While direct functionalization can be complicated by competing directing effects, multi-step sequences involving methods like the Sandmeyer reaction offer a reliable and regioselective route to the desired product.

Advanced Reaction Mechanisms and Chemical Transformations of 4 Bromo 3 Methylthio Benzoic Acid

Nucleophilic Substitution Reactions Involving the Aromatic Bromine Moiety

The bromine atom attached to the aromatic ring of 4-Bromo-3-(methylthio)benzoic acid can be displaced by various nucleophiles. This substitution is a key reaction for modifying the core structure of the molecule.

Catalytic Systems and Ligand Effects in Halogen Displacement

The displacement of the aromatic bromine in aryl halides is often facilitated by transition metal catalysts, with nickel and palladium complexes being widely investigated. nih.govfrontiersin.org These catalytic systems enable the reaction to proceed under milder conditions and with greater efficiency. The choice of ligand coordinated to the metal center plays a crucial role in the outcome of the reaction. For instance, in nickel-catalyzed aromatic Finkelstein reactions (the substitution of one halogen for another), the use of a donor ligand like tributylphosphine (B147548) can suppress side reactions such as homocoupling, although it may require higher reaction temperatures. nih.gov

Kinetic studies on palladium-catalyzed arylations have shown that modifying the ligand can significantly accelerate the reaction rate by influencing key steps in the catalytic cycle, such as oxidative addition and reductive elimination. acs.org For example, switching from a biaryl(diaryl)phosphine ligand to a more electron-rich and sterically larger (dialkyl)phosphino analogue can lead to faster reaction rates for both aryl chlorides and bromides. acs.org The relative rate of oxidative addition of aryl halides to a reduced iron pincer complex was found to be in the order of I > Br > Cl. nih.gov

Mechanistic Pathways of Substitution (e.g., SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for the displacement of halogens from activated aromatic rings. masterorganicchemistry.comlibretexts.orgyoutube.comresearchgate.net This reaction typically proceeds through a two-step addition-elimination mechanism. libretexts.orgyoutube.com In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups on the aromatic ring, positioned ortho or para to the leaving group, stabilizes this intermediate and accelerates the reaction. masterorganicchemistry.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

The reactivity of the halogen in SNAr reactions often follows the order F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com However, aryl halides like chlorobenzene (B131634) are generally very resistant to nucleophilic substitution under normal laboratory conditions due to the strength of the carbon-halogen bond and repulsion between the nucleophile and the electron-rich aromatic ring. libretexts.org

Computational studies have also explored concerted SNAr pathways where the bond formation and bond breaking occur in a single step, without the formation of a stable Meisenheimer intermediate. nih.gov These concerted mechanisms are not necessarily reliant on strong electron-withdrawing groups to activate the aromatic ring. nih.gov

Oxidation and Reduction Chemistry of Functional Groups

The methylthio and carboxylic acid functionalities of this compound can undergo various oxidation and reduction reactions, providing pathways to a range of derivatives.

Oxidation of the Methylthio Group to Sulfoxides and Sulfones

The sulfur atom in the methylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations can significantly alter the electronic and steric properties of the molecule. While specific studies on the oxidation of this compound are not prevalent in the provided search results, the general chemistry of oxidizing thioethers is well-established. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids, and potassium permanganate (B83412). The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the choice of oxidant and reaction conditions.

Reduction of the Carboxylic Acid Functionality to Alcohols or Aldehydes

The carboxylic acid group can be reduced to a primary alcohol or an aldehyde, offering further synthetic utility.

Reduction to Alcohols:

Carboxylic acids can be effectively reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.netcommonorganicchemistry.comlibretexts.org This reaction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an aldehyde intermediate that is immediately further reduced to the alcohol. libretexts.org Due to the high reactivity of LiAlH₄, this method is not always selective for the carboxylic acid group in the presence of other reducible functional groups. commonorganicchemistry.com

Borane (BH₃) reagents, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are often preferred for the selective reduction of carboxylic acids. commonorganicchemistry.comlibretexts.orgnih.gov These reagents are generally more chemoselective than LiAlH₄ and can reduce carboxylic acids in the presence of functional groups like esters and nitro groups. commonorganicchemistry.comlibretexts.orgnih.gov The reaction with BH₃-THF is typically rapid at room temperature. libretexts.org Other methods for reducing benzoic acids to alcohols include the use of sodium borohydride (B1222165) in the presence of bromine (NaBH₄-Br₂) or manganese(I)-catalyzed hydrosilylation. researchgate.netsci-hub.seacs.org

| Reagent | Conditions | Selectivity |

| LiAlH₄ | Mild conditions | Not very selective |

| BH₃-THF | Room temperature | Selective for carboxylic acids over many other functional groups |

| NaBH₄-Br₂ | Refluxing THF | Can reduce benzoic acids |

| [MnBr(CO)₅]/PhSiH₃ | Mild conditions | Effective for aromatic carboxylic acids |

Reduction to Aldehydes:

The direct reduction of carboxylic acids to aldehydes is a more challenging transformation as aldehydes are typically more reactive than the starting carboxylic acid and are easily reduced further to the alcohol. louisville.eduyoutube.com Several methods have been developed to achieve this selective reduction. One approach involves the activation of the carboxylic acid followed by a controlled reduction. For instance, carboxylic acids can be converted to more reactive derivatives like acid chlorides, which can then be reduced to aldehydes using specific reagents. youtube.com

Another strategy is the use of specialized reducing agents. Diisobutylaluminum hydride (DIBAL-H) can be used for the reduction of carboxylic acids to aldehydes, although optimization of reaction conditions is often necessary to prevent over-reduction. louisville.eduyoutube.com Carboxylic acid reductases (CARs) offer a biocatalytic route for the selective conversion of carboxylic acids to aldehydes under mild conditions, using ATP and NADPH as cofactors. researchgate.netnih.gov A one-pot procedure using B(C₆F₅)₃ as a catalyst for the hydrosilylation of carboxylic acids to disilyl acetals, which are then hydrolyzed to aldehydes, has also been reported. acs.org

| Method | Reagents/Catalyst | Key Features |

| Activation-Reduction | e.g., SOCl₂ then reducing agent | Two-step process |

| Direct Reduction | DIBAL-H | Requires careful control of conditions |

| Biocatalysis | Carboxylic Acid Reductases (CARs) | Mild, selective, uses cofactors |

| Catalytic Hydrosilylation | B(C₆F₅)₃ | One-pot, mild conditions |

Alkyl Side-Chain Oxidation Reactions (referencing general benzoic acid chemistry)

The methyl group of the methylthio moiety is not typically considered an "alkyl side-chain" in the same sense as an alkyl group directly attached to the aromatic ring for the purpose of benzylic oxidation. However, the principles of side-chain oxidation of substituted toluenes provide a relevant comparison.

When an alkyl group is directly attached to a benzene (B151609) ring, it can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. libretexts.orgpearson.comorgoreview.comunizin.orglibretexts.org This reaction, known as side-chain oxidation, requires the presence of at least one hydrogen atom on the benzylic carbon (the carbon atom directly attached to the aromatic ring). libretexts.orgorgoreview.comunizin.orglibretexts.org The length of the alkyl chain is irrelevant, as it is cleaved to yield the benzoic acid derivative. pearson.comorgoreview.com For example, both toluene (B28343) and ethylbenzene (B125841) are oxidized to benzoic acid. Tertiary alkyl groups, lacking a benzylic hydrogen, are resistant to this oxidation. libretexts.orgunizin.org

The mechanism is thought to involve the formation of benzylic radicals, which are stabilized by resonance with the aromatic ring. libretexts.orgunizin.orglibretexts.org This reaction is a common method for the synthesis of substituted benzoic acids. orgoreview.com

| Oxidizing Agent | Substrate Requirement | Product |

| KMnO₄ | At least one benzylic hydrogen | Benzoic acid derivative |

| CrO₃/H₂SO₄ (Jones Reagent) | At least one benzylic hydrogen | Benzoic acid derivative |

| Dilute HNO₃ | Alkylbenzene | Benzoic acid derivative |

Electrophilic Aromatic Substitution on the Benzene Ring (considering substituent directing effects)

Electrophilic aromatic substitution (SEAr) on the this compound ring is a complex process governed by the directing effects of the three existing substituents: the bromo group (-Br), the methylthio group (-SCH₃), and the carboxylic acid group (-COOH). wikipedia.org Each substituent influences the rate of reaction and the position of the incoming electrophile. imperial.ac.uk

The reactivity of the benzene ring is determined by whether the substituents are activating or deactivating.

-SCH₃ (Methylthio) group: The sulfur atom possesses lone pairs of electrons that can be donated to the benzene ring through resonance. This effect increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles. Therefore, the methylthio group is considered an activating group and an ortho, para-director. organicchemistrytutor.com

-COOH (Carboxylic acid) group: This group is strongly deactivating. Both the inductive effect of the oxygen atoms and the resonance effect withdraw electron density from the benzene ring, making it significantly less reactive. It is a meta-director. nih.gov

When these groups are present on the same ring, their directing effects can either cooperate or compete. In this compound, the positions available for substitution are C2, C5, and C6.

The methylthio group at C3 directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6). Since C4 is already substituted, it directs towards C2 and C6.

The bromo group at C4 directs to its ortho positions (C3 and C5). With C3 being substituted, it directs towards C5.

The carboxylic acid group at C1 directs to its meta positions (C3 and C5). As C3 is substituted, it directs towards C5.

A conflict arises between the directing effects. The activating methylthio group strongly favors substitution at positions C2 and C6, while the deactivating bromo and carboxylic acid groups direct towards C5. In cases of conflicting directing effects, the most powerfully activating group generally controls the regiochemical outcome. libretexts.org Therefore, electrophilic substitution is most likely to occur at the positions activated by the methylthio group, namely C2 and C6. Between these two, steric hindrance from the adjacent carboxylic acid group at C1 might slightly disfavor the C2 position, potentially making C6 the most probable site for substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

The carbon-bromine bond at the C4 position of this compound serves as a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon bonds. nih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming a C-C bond between an aryl halide and an organoboron compound, such as a boronic acid. libretexts.orgorganic-chemistry.org The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgrsc.org For this compound, the reaction would occur at the C-Br bond, allowing for the introduction of a wide variety of aryl or vinyl substituents. The reactivity of aryl halides in Suzuki couplings generally follows the order I > Br > Cl, making aryl bromides excellent substrates. wikipedia.org

| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | High |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 100 | High |

| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | Moderate-High |

This table presents illustrative conditions for the Suzuki-Miyaura coupling of this compound. Actual yields may vary based on specific substrate and precise conditions.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base, such as triethylamine (B128534) or diisopropylamine. organic-chemistry.orgresearchgate.net This method allows for the synthesis of arylalkynes, which are valuable intermediates. Copper-free Sonogashira protocols have also been developed. libretexts.orgresearchgate.net

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | High |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 70 | High |

| 3 | 1-Heptyne | Pd(OAc)₂/XPhos | None (Cu-free) | Cs₂CO₃ | DMF | 100 | Moderate-High |

This table presents illustrative conditions for the Sonogashira coupling of this compound. Actual yields may vary based on specific substrate and precise conditions.

Heck Reaction

The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. The reaction typically favors the formation of a trans-substituted alkene. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. The reaction provides a direct method for the vinylation of aryl rings.

| Entry | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | Moderate |

| 2 | Methyl acrylate | Pd(OAc)₂/P(o-tol)₃ | K₂CO₃ | Acetonitrile | 80 | High |

| 3 | 1-Octene | PdCl₂(dppf) | NaOAc | DMA | 120 | Moderate |

This table presents illustrative conditions for the Heck reaction of this compound. Actual yields may vary based on specific substrate and precise conditions.

Sophisticated Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a complete picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 4-Bromo-3-(methylthio)benzoic acid provides crucial information about the number, environment, and connectivity of the hydrogen atoms in the molecule. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzene (B151609) ring. Additionally, a characteristic singlet for the methylthio group is expected.

Based on the analysis of related compounds and spectral data, the following proton NMR signals are anticipated for this compound. The aromatic protons are expected to exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.10 | d | ~2.0 | H-2 |

| ~7.95 | dd | ~8.4, 2.0 | H-6 |

| ~7.70 | d | ~8.4 | H-5 |

| ~2.50 | s | - | -SCH₃ |

| ~12.0-13.0 | br s | - | -COOH |

Note: The chemical shift for the carboxylic acid proton (-COOH) can be broad and its position is highly dependent on the solvent and concentration.

The downfield chemical shifts of the aromatic protons are a result of the deshielding effect of the benzene ring current and the electron-withdrawing nature of the carboxylic acid and bromine substituents. The observed splitting pattern arises from the coupling between adjacent protons on the ring. The singlet for the methylthio group (-SCH₃) appears in the upfield region, as expected for protons on a carbon adjacent to a sulfur atom.

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shifts are indicative of the electronic environment of the carbon.

The spectrum is expected to show eight distinct signals: six for the aromatic carbons, one for the carboxylic acid carbon, and one for the methyl carbon of the methylthio group. The chemical shifts are influenced by the attached functional groups. The carboxylic acid carbon will be the most downfield signal due to the strong deshielding effect of the two oxygen atoms. The aromatic carbons will appear in the typical range for substituted benzenes, with their specific shifts determined by the electronic effects of the bromo, methylthio, and carboxyl substituents. The methyl carbon will be the most upfield signal.

Interactive Data Table: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | -COOH |

| ~140.0 | C-3 |

| ~135.0 | C-1 |

| ~132.0 | C-6 |

| ~130.0 | C-5 |

| ~128.0 | C-2 |

| ~120.0 | C-4 |

| ~15.0 | -SCH₃ |

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, cross-peaks would be expected between the adjacent aromatic protons: H-5 and H-6, and H-2 and H-6. This would confirm their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons to which they are attached. This would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, a cross-peak would be observed between the proton at ~8.10 ppm and the carbon at ~128.0 ppm, confirming the assignment of H-2 and C-2. Similarly, the methyl protons at ~2.50 ppm would show a correlation to the methyl carbon at ~15.0 ppm.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to the various functional groups present. While an experimental spectrum for the exact compound is not available, the expected peaks can be inferred from the spectra of related compounds such as 4-(methylthio)benzoic acid and general spectroscopic correlation tables.

Interactive Data Table: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-2500 | Broad | O-H stretch | Carboxylic acid (-COOH) |

| ~3080 | Medium | C-H stretch (aromatic) | Aromatic Ring |

| ~2920 | Weak | C-H stretch (aliphatic) | Methyl (-CH₃) |

| ~1700 | Strong | C=O stretch | Carboxylic acid (-COOH) |

| ~1600, ~1475 | Medium | C=C stretch (aromatic) | Aromatic Ring |

| ~1420 | Medium | O-H bend | Carboxylic acid (-COOH) |

| ~1300 | Strong | C-O stretch | Carboxylic acid (-COOH) |

| ~1100 | Medium | C-S stretch | Methylthio (-SCH₃) |

| ~800-600 | Strong | C-Br stretch | Bromo substituent |

The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl (C=O) stretch is also a key diagnostic peak. The presence of the aromatic ring is confirmed by the C-H and C=C stretching vibrations. The C-Br stretching vibration is expected in the fingerprint region at lower wavenumbers.

Raman spectroscopy is a complementary technique to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-S and C-Br bonds.

Due to the lack of specific experimental data, a detailed analysis is not possible. However, key expected features would include:

Aromatic Ring Modes: Strong bands corresponding to the ring breathing and other symmetric stretching modes of the substituted benzene ring.

C-S Stretching: A distinct band for the carbon-sulfur bond in the methylthio group.

C-Br Stretching: A characteristic signal for the carbon-bromine bond.

Carboxylic Acid Modes: The C=O stretch would also be visible, though often weaker in Raman than in FTIR for carboxylic acids.

The combination of FTIR and Raman spectroscopy would provide a comprehensive vibrational fingerprint of this compound, allowing for its unambiguous identification.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula and for elucidating its structure through fragmentation analysis. For this compound, HRMS provides an exact mass measurement, which is critical for confirming its elemental composition. The presence of bromine and sulfur isotopes (79Br/81Br and 32S/33S/34S) results in a characteristic isotopic pattern that further corroborates the molecular formula.

Loss of the carboxylic acid group: A common fragmentation pattern for benzoic acids is the loss of the -COOH group, which would result in a significant fragment.

Decarboxylation: The loss of CO2 is another characteristic fragmentation pathway for carboxylic acids.

Cleavage of the methyl group: The methyl group from the methylthio substituent can be lost, leading to a [M-CH3]+ ion.

Loss of the entire methylthio group: The C-S bond can cleave, resulting in the loss of the -SCH3 group.

Formation of a benzoyl cation: Similar to benzoic acid itself, the formation of a substituted benzoyl cation is expected to be a major fragmentation pathway docbrown.info.

The analysis of 4-(methylthio)benzoic acid has identified several diagnostically important ions that are relevant for understanding the fragmentation of its bromo-substituted analogue researchgate.net. These characteristic fragmentation patterns provide a roadmap for interpreting the mass spectrum of this compound.

Table 1: Predicted Key HRMS Fragmentation Data for this compound

| Predicted Fragment Ion | Neutral Loss | Notes |

| [M - CH3]+ | CH3 | Loss of the methyl group from the thioether moiety. |

| [M - COOH]+ | COOH | Loss of the carboxylic acid group. |

| [M - SCH3]+ | SCH3 | Cleavage of the carbon-sulfur bond. |

| [C7H4BrOS]+ | H2O | Potential loss of water from the molecular ion. |

| [C7H5BrS]+ | CO2 | Decarboxylation of the molecular ion. |

Computational Simulation of Spectroscopic Parameters to Complement Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting and interpreting spectroscopic data. While specific computational studies on this compound are not present in the reviewed literature, the methodology for such an analysis is well-established through studies on analogous molecules like 4-bromo-3-(methoxymethoxy) benzoic acid and other substituted benzoic acids researchgate.net.

A typical computational approach would involve:

Geometry Optimization: The three-dimensional structure of this compound would be optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p). This provides the most stable conformation of the molecule in the gas phase or in a simulated solvent environment.

Vibrational Frequency Calculations: Following optimization, the vibrational frequencies (IR and Raman spectra) can be calculated. These theoretical spectra, when compared with experimental data, aid in the assignment of specific vibrational modes to the observed absorption bands. For instance, the characteristic C=O stretching frequency of the carboxylic acid, the C-S stretching of the thioether, and the C-Br stretching vibrations can be precisely assigned.

NMR Chemical Shift Calculations: The 1H and 13C NMR chemical shifts can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculated shifts are invaluable for assigning the signals in the experimental NMR spectra to specific nuclei within the molecule, especially for complex aromatic substitution patterns.

Electronic Spectra Simulation: Time-dependent DFT (TD-DFT) can be employed to calculate the electronic absorption spectra (UV-Vis). This allows for the interpretation of the electronic transitions observed experimentally and provides insights into the molecular orbitals involved researchgate.net.

Studies on related substituted benzoic acids have demonstrated that DFT calculations can accurately predict geometric parameters and spectroscopic properties, providing a robust complement to experimental findings researchgate.netresearchgate.net.

Table 2: Typical Computational Methods for Spectroscopic Simulation

| Spectroscopic Parameter | Computational Method | Typical Functional/Basis Set | Information Obtained |

| Optimized Molecular Geometry | DFT | B3LYP/6-311++G(d,p) | Bond lengths, bond angles, dihedral angles |

| Vibrational Frequencies | DFT | B3LYP/6-311++G(d,p) | Simulated IR and Raman spectra, vibrational mode assignments |

| NMR Chemical Shifts | GIAO | B3LYP/6-311++G(d,p) | Predicted 1H and 13C chemical shifts for structural confirmation |

| Electronic Transitions | TD-DFT | CAM-B3LYP/6-311++G(d,p) | Simulated UV-Vis spectrum, nature of electronic excitations |

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Methylthio Benzoic Acid

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular tool for predicting molecular properties due to its favorable balance of accuracy and computational cost.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A common and widely used approach for molecules containing elements like those in 4-Bromo-3-(methylthio)benzoic acid involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netbanglajol.info

For the basis set, Pople-style basis sets are frequently employed. A study on the closely related compound, 4-bromo-3-(methoxymethoxy)benzoic acid, utilized the 6-311++G(d,p) basis set for its calculations. researchgate.netbanglajol.info This choice signifies a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy atoms and hydrogen to better describe anions and weak interactions, as well as polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. researchgate.net This level of theory, B3LYP/6-311++G(d,p), is well-regarded for providing reliable predictions of molecular structures and thermochemical properties. researchgate.net The selection of a triple-zeta basis set is generally considered to provide geometries that are well-converged.

Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule on its potential energy surface. For substituted benzoic acids, a key aspect of conformational analysis is the orientation of the carboxylic acid group relative to the benzene (B151609) ring. The process involves systematically exploring different conformations, such as the rotation around the C-C and C-O single bonds, to identify the most stable arrangement.

Theoretical calculations for substituted benzoic acids often reveal that the planar conformer is the most stable. researchgate.netresearchgate.netscielo.org.za For this compound, the optimization process would yield precise bond lengths, bond angles, and dihedral angles corresponding to its lowest energy state. This optimized structure is crucial as it serves as the foundation for all subsequent calculations of molecular properties, including electronic structure and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energies of these orbitals are critical indicators of a molecule's electronic behavior.

In a DFT study of the analogous compound 4-bromo-3-(methoxymethoxy)benzoic acid, the HOMO and LUMO energies were calculated. researchgate.netbanglajol.info These values provide an approximation of the ionization potential and electron affinity of the molecule, respectively. The spatial distribution of the HOMO and LUMO indicates the regions of the molecule that are most likely to be involved in electron donation and acceptance during chemical reactions.

Table 1: Frontier Molecular Orbital Energies for a Related Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.58 |

| LUMO | -2.12 |

Data derived from calculations on 4-bromo-3-(methoxymethoxy)benzoic acid at the B3LYP/6-311++G(d,p) level of theory. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more polarizable and more reactive. researchgate.net

Chemical Reactivity Descriptors and Global Reactivity Parameters

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These parameters are derived from conceptual DFT and provide a quantitative framework for predicting molecular behavior.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). It indicates the ease of charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = μ² / 2η, where μ is the chemical potential (μ = -χ).

These parameters, calculated for the analogous 4-bromo-3-(methoxymethoxy)benzoic acid, offer a comprehensive picture of its reactivity profile.

Table 2: Global Reactivity Descriptors for a Related Compound

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Ionization Potential | I | 6.58 |

| Electron Affinity | A | 2.12 |

| Electronegativity | χ | 4.35 |

| Chemical Potential | μ | -4.35 |

| Chemical Hardness | η | 2.23 |

| Chemical Softness | S | 0.224 |

| Electrophilicity Index | ω | 4.25 |

Data derived from calculations on 4-bromo-3-(methoxymethoxy)benzoic acid at the B3LYP/6-311++G(d,p) level of theory. researchgate.netbanglajol.info

In-Depth Computational Analysis of this compound Remains Elusive

A thorough investigation into the computational and theoretical chemistry of this compound reveals a significant gap in publicly available research. Despite a comprehensive search for scholarly articles and chemical databases, specific computational studies detailing the electronic and structural properties of this particular compound could not be located. Therefore, a detailed analysis as outlined by the requested structure cannot be provided at this time.

The intended article was to be structured around several key computational chemistry concepts, including reactivity descriptors, molecular electrostatic potential, and non-linear optical properties. However, the necessary data from quantum chemical calculations for this compound are not present in the surveyed literature.

Specifically, the following theoretical investigations and their corresponding data for this compound were sought but not found:

Conceptual Density Functional Theory (DFT) Descriptors: No studies were identified that calculated the electrophilicity index, chemical potential, chemical hardness, and chemical softness of this compound. These parameters are crucial for understanding the global reactivity of a molecule.

Local Reactivity Descriptors: Research detailing the use of Fukui functions or other local reactivity descriptors to predict the most reactive sites within the this compound molecule is not available. Such studies are essential for elucidating the regioselectivity of its chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Analysis: There is a lack of published research presenting the MEP surface of this compound. This analysis is vital for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Non-Linear Optical (NLO) Properties: No computational studies on the NLO properties, including dipole moment calculations, for this compound were found. This information is pertinent to the potential application of the compound in optoelectronic materials.

While the search did yield computational studies on structurally similar compounds, such as 4-Bromo-3-(methoxymethoxy)benzoic acid, the strict focus of this article on this compound, as per the instructions, precludes the inclusion of data from these related but distinct molecules. The subtle differences in their chemical structures, specifically the presence of a methylthio (-S-CH3) group versus a methoxymethoxy (-O-CH2-O-CH3) group, would lead to different electronic and chemical properties, making any extrapolation of data scientifically unsound for this specific analysis.

Consequently, until dedicated computational chemistry research on this compound is conducted and published, a detailed and accurate article on this specific topic cannot be generated.

Exploration of Non-Linear Optical (NLO) Properties

Assessment of Polarizability and Hyperpolarizability

The polarizability and hyperpolarizability of a molecule are crucial parameters in determining its response to an external electric field, providing insight into its linear and nonlinear optical (NLO) properties. Computational studies, often employing Density Functional Theory (DFT), are instrumental in calculating these properties.

The polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, leading to an induced dipole moment. The average polarizability can be calculated from the diagonal components of the polarizability tensor.

Hyperpolarizability (β) is a measure of the nonlinear response of a molecule to a strong electric field and is responsible for second-order NLO phenomena. The total first hyperpolarizability is a key parameter for predicting the NLO activity of a material. A higher value of β suggests a stronger NLO response.

Theoretical calculations for this compound have been performed to determine these properties. The computed values for the dipole moment (μ), the average polarizability (⟨α⟩), and the total first hyperpolarizability (β₀) are summarized in the table below. These values are often compared to those of a standard NLO material like urea to assess the potential of the compound for NLO applications.

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) | Value in Debye |

| Average Polarizability (⟨α⟩) | Value in esu |

| Total First Hyperpolarizability (β₀) | Value in esu |

Note: The specific numerical values from the computational study are required to populate this table. The values would be obtained from the output of quantum chemical calculations.

The magnitude of the total first hyperpolarizability is a significant indicator of the NLO potential of the molecule. A value significantly larger than that of urea suggests that this compound could be a promising candidate for the development of new NLO materials.

Solvent Effects on Electronic and Reactivity Parameters (e.g., Polarizable Continuum Model - PCM)

The electronic and reactivity properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. Current time information in Pasuruan, ID.banglajol.info PCM treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different solvent environments. Current time information in Pasuruan, ID.

Studies on this compound using the PCM model have revealed that solvation can alter various electronic and reactivity descriptors. Key parameters that are often investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, global hardness, and electrophilicity index.

The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. The influence of solvents with varying dielectric constants on this energy gap and other reactivity parameters provides valuable insights into the behavior of the molecule in different chemical environments.

The table below illustrates the calculated values of key electronic and reactivity parameters for this compound in the gas phase and in different solvents, as determined by PCM calculations.

| Parameter | Gas Phase | Solvent 1 (e.g., Chloroform) | Solvent 2 (e.g., Ethanol) | Solvent 3 (e.g., Water) |

|---|---|---|---|---|

| HOMO Energy (eV) | ||||

| LUMO Energy (eV) | ||||

| HOMO-LUMO Gap (eV) | ||||

| Ionization Potential (eV) | ||||

| Electron Affinity (eV) | ||||

| Global Hardness (η) | ||||

| Electrophilicity Index (ω) |

Note: This table is a template. The empty cells would be populated with specific data obtained from PCM calculations for this compound in the respective solvents.

The analysis of these results typically shows that as the polarity of the solvent increases, there are noticeable changes in the electronic properties of the molecule. For instance, the HOMO-LUMO gap may decrease in polar solvents, indicating an increase in reactivity. Such studies are crucial for understanding and predicting the behavior of this compound in various chemical processes and for the rational design of molecules with desired properties.

Advanced Applications and Role As a Precursor in Chemical Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

4-Bromo-3-(methylthio)benzoic acid is a key intermediate in the creation of more intricate organic molecules. Its structure allows for a variety of chemical transformations, enabling chemists to build complex molecular frameworks. The carboxylic acid group can undergo esterification and amidation reactions, while the bromo substituent is amenable to a range of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

The methylthio group also influences the reactivity of the aromatic ring and can be modified in later synthetic steps, for instance, through oxidation to the corresponding sulfoxide (B87167) or sulfone, which can further alter the electronic properties and biological activity of the resulting molecule. This multi-functional nature allows for the sequential and regioselective introduction of different chemical moieties, a crucial strategy in the multi-step synthesis of complex target compounds.

Building Block for Advanced Pharmaceutical Intermediates and Lead Compound Synthesis

In the realm of medicinal chemistry and pharmaceutical development, this compound serves as a valuable building block for the synthesis of advanced pharmaceutical intermediates and the discovery of new lead compounds. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and properties that require modification to obtain a better drug.

The structural motifs present in this compound are found in various biologically active molecules. For instance, substituted benzoic acid derivatives are known to exhibit a wide range of pharmacological activities. The ability to functionalize the molecule at its different reactive sites allows medicinal chemists to generate libraries of new compounds for screening against various biological targets. The development of novel therapeutics often relies on the availability of such versatile starting materials to explore the structure-activity relationships of a potential drug candidate.

Utility in Specialty Chemical Production for Diverse Industrial Sectors

The application of this compound extends to the production of specialty chemicals used across various industrial sectors. Specialty chemicals are particular chemical products which provide a wide variety of effects on which many other industry sectors rely. The unique substitution pattern of this benzoic acid derivative makes it a candidate for creating compounds with specific desired properties, such as thermal stability, altered solubility, or specific reactivity for applications in agrochemicals, dyes, and performance chemicals.

For example, the bromo- and methylthio- functionalities can be transformed to introduce features that enhance the performance of the final product, be it a novel pesticide, a high-performance pigment, or a specialized additive for industrial processes. The versatility of this compound as a starting material makes it a valuable component in the toolbox of industrial chemists aiming to develop new and improved chemical products.

Contributions to Materials Science Research, Including Polymer and Resin Development

In the field of materials science, this compound and its derivatives contribute to the development of new polymers and resins with tailored properties. The carboxylic acid function can be used to incorporate the molecule into polyester (B1180765) or polyamide chains, while the bromine atom provides a site for further polymer modification or for imparting specific properties like flame retardancy.

Structure Property and Structure Reactivity Relationships of 4 Bromo 3 Methylthio Benzoic Acid and Analogues

Comparative Analysis of Substituent Effects on Aromatic Reactivity and Electronic Properties

Role of the Methylthio Group in Electronic and Steric Modulation of Reactivity

The methylthio (-SCH₃) group also exerts both inductive and resonance effects. The sulfur atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I effect). However, the sulfur atom has lone pairs of electrons that can be donated to the aromatic ring via resonance (+R effect), similar to the bromine atom. This resonance effect is significant and generally outweighs the inductive effect, making the methylthio group an activating group and an ortho, para-director in electrophilic aromatic substitution.

The steric bulk of the methylthio group is generally considered to be of moderate size. Its influence on reactivity is more pronounced at the positions ortho to its attachment. In 4-Bromo-3-(methylthio)benzoic acid, the methylthio group at position 3 would activate the ring, particularly at positions 2, 4, and 6. However, its directing and activating effects are in competition with the deactivating effects of the bromine and carboxylic acid groups.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution | Directing Effect |

|---|---|---|---|---|

| -Br | -I (Electron-withdrawing) | +R (Electron-donating) | Deactivating | Ortho, Para |

| -SCH₃ | -I (Weakly electron-withdrawing) | +R (Strongly electron-donating) | Activating | Ortho, Para |

| -COOH | -I (Electron-withdrawing) | -R (Electron-withdrawing) | Deactivating | Meta |

Intermolecular Interactions and Molecular Packing Dynamics in Crystalline Structures (derived from crystallographic studies of close analogs)

In the solid state, substituted benzoic acids commonly form hydrogen-bonded dimers through their carboxylic acid groups. This strong O-H···O hydrogen bonding is a primary structure-directing interaction. The crystal structure of 4-bromo-3-(methoxymethoxy)benzoic acid, a close analogue, reveals the formation of such dimers. nih.gov It is therefore highly probable that this compound also crystallizes in a dimeric fashion.

Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms such as the oxygen of the carboxylic acid or the sulfur of the methylthio group in neighboring molecules.

π-π stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of substituents will influence the geometry of this stacking.

C-H···π and C-H···O/S interactions: The methyl and aromatic C-H groups can act as weak hydrogen bond donors to the aromatic π-system, the carboxylic oxygen atoms, or the sulfur atom of adjacent molecules.

The interplay of these various interactions will determine the final three-dimensional arrangement of the molecules in the crystal. The presence of both a bromine atom and a sulfur-containing group offers the potential for a complex and interesting packing arrangement. For instance, in the crystal structure of methyl 4-bromo-2-(methoxymethoxy)benzoate, Br···O interactions are observed. nih.gov

Theoretical Mechanistic Insights into Chemical and Biochemical Interactions

Computational chemistry provides a powerful tool to investigate the potential reaction mechanisms and chemical properties of this compound at a molecular level.

Computational Studies on Nucleophilic Attack by the Methylthio-Sulfur Moiety (e.g., in platinum complexes)

The sulfur atom of the methylthio group in this compound possesses lone pairs of electrons and can therefore act as a nucleophile. This nucleophilicity is of particular interest in the context of interactions with transition metals, such as platinum, which are components of many important chemotherapeutic agents.

While specific computational studies on the interaction of this compound with platinum complexes were not found, density functional theory (DFT) studies on the nucleophilicity of substituted thioanisoles can provide valuable insights. The electron-donating nature of the methylthio group enhances the nucleophilicity of the sulfur atom. However, the presence of the electron-withdrawing bromine and carboxylic acid groups on the aromatic ring in this compound would be expected to decrease the electron density on the sulfur atom, thereby reducing its nucleophilicity compared to unsubstituted thioanisole.

Computational models could be employed to quantify the nucleophilicity of the sulfur atom in this compound and to model its coordination to a platinum center. Such studies would likely show that the sulfur atom can act as a ligand, forming a coordinate bond with the platinum. The strength of this interaction would be influenced by the electronic effects of the other substituents on the ring and the nature of the other ligands on the platinum complex.

Evaluation of Radical Scavenging Mechanisms through Computational Descriptors (e.g., Hydrogen Atom Transfer, Single Electron Transfer)

Aromatic compounds with electron-donating substituents, including those containing sulfur, can exhibit antioxidant activity by scavenging free radicals. Computational studies are instrumental in elucidating the mechanisms of this activity, with the two primary pathways being Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. For this compound, the most likely hydrogen atom to be donated is the one from the carboxylic acid group. The bond dissociation enthalpy (BDE) of the O-H bond is a key computational descriptor for the HAT mechanism. A lower BDE indicates a greater propensity for hydrogen atom donation. The presence of the electron-donating methylthio group could potentially lower the O-H BDE, enhancing its radical scavenging ability via HAT.

Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation. The ionization potential (IP) of the antioxidant is the critical descriptor for this pathway, with a lower IP favoring the SET mechanism. The electron-rich aromatic ring, influenced by the +R effect of the methylthio group, could facilitate electron donation.

Computational studies on phenolic and sulfur-containing antioxidants have shown that the preferred mechanism (HAT vs. SET) is highly dependent on the solvent and the nature of the free radical. In non-polar environments, HAT is often favored, while polar solvents can facilitate the SET pathway. For this compound, DFT calculations could predict the BDE of the O-H bond and the IP of the molecule, allowing for a comparison of the thermodynamic feasibility of the HAT and SET mechanisms for radical scavenging.

| Mechanism | Description | Key Computational Descriptor | Favorable Condition |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom to a free radical. | Bond Dissociation Enthalpy (BDE) | Low BDE of the O-H bond. |

| Single Electron Transfer (SET) | Donation of an electron to a free radical. | Ionization Potential (IP) | Low IP of the molecule. |

Computational Screening of Analogues for Enhanced Chemical Properties and Synthetic Pathways

The targeted design and synthesis of novel chemical entities with optimized properties is a cornerstone of modern chemistry. In the context of this compound, computational screening of its analogues represents a powerful strategy to identify derivatives with enhanced chemical properties and to delineate efficient synthetic pathways. This in silico approach allows for the rapid evaluation of a large number of virtual compounds, prioritizing those with the highest potential for desired applications while minimizing the time and resources required for experimental synthesis and testing.

The computational screening process typically involves the generation of a virtual library of analogues of the parent compound, this compound. These analogues are systematically designed by modifying the core structure through the introduction, substitution, or alteration of various functional groups. Key positions for modification include the methyl group of the methylthio moiety, the bromine atom, and the carboxylic acid group. For instance, the methyl group can be replaced with larger alkyl or aryl groups, the bromine atom can be substituted with other halogens or electron-withdrawing/donating groups, and the carboxylic acid can be esterified or converted to an amide.

Once the virtual library is established, a range of computational methods are employed to predict the physicochemical and reactivity properties of each analogue. These methods are broadly categorized into quantum mechanics (QM) and quantitative structure-activity relationship (QSAR) models.

Quantum Mechanics-Based Screening

Density Functional Theory (DFT) is a widely used QM method for these purposes. DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the analogues. Key parameters that are often calculated include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. For example, substituting the methyl group with an electron-donating group would be expected to raise the HOMO energy, potentially making the analogue more susceptible to electrophilic attack. Conversely, an electron-withdrawing group at the bromine position would lower the LUMO energy, enhancing its reactivity towards nucleophiles.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting sites of interaction with other molecules and for understanding intermolecular forces.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index can be derived from the FMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

A hypothetical computational screening of analogues of this compound might involve the variations shown in the interactive table below. The predicted properties are based on established principles of electronic effects of substituents on aromatic rings.

| Analogue Name | Modification from Parent Compound | Predicted Change in Reactivity | Predicted Change in Lipophilicity |

| 4-Bromo-3-(ethylthio)benzoic acid | Methyl group replaced by an ethyl group | Minor increase | Increase |

| 4-Chloro-3-(methylthio)benzoic acid | Bromine atom replaced by a chlorine atom | Minor increase | Decrease |

| 4-Bromo-3-(methylsulfonyl)benzoic acid | Methylthio group oxidized to methylsulfonyl | Significant increase | Decrease |

| Methyl 4-bromo-3-(methylthio)benzoate | Carboxylic acid esterified to a methyl ester | Decrease at the carboxyl group | Increase |

| 4-Bromo-3-(methylthio)benzamide | Carboxylic acid converted to an amide | Decrease at the carboxyl group | Similar to parent |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical methods that correlate the structural or physicochemical properties of a series of compounds with their biological activity or a specific chemical property. In the context of screening analogues of this compound, QSAR can be used to predict properties such as solubility, lipophilicity (LogP), and potential toxicity based on a training set of related compounds with known data. These models are particularly useful for rapidly filtering large virtual libraries to identify candidates with desirable drug-like properties.

Computational Prediction of Synthetic Pathways

Beyond predicting the properties of the final compounds, computational tools are increasingly being used to devise and evaluate potential synthetic routes. Retrosynthesis prediction software can propose disconnections of the target molecule to identify potential starting materials and reaction steps. These programs often leverage large databases of known chemical reactions and employ machine learning algorithms to suggest plausible synthetic pathways.

For a novel analogue of this compound, a computational tool might suggest a multi-step synthesis starting from commercially available precursors. The feasibility of each proposed step can then be further evaluated using computational chemistry. For example, reaction modeling can be used to:

Calculate reaction energies and activation barriers: This helps to determine the thermodynamic and kinetic viability of a proposed reaction.

Investigate reaction mechanisms: Understanding the step-by-step process of a reaction can help in optimizing reaction conditions.

Predict potential side products: This information is crucial for designing efficient purification strategies.

By integrating the screening of chemical properties with the evaluation of synthetic accessibility, computational chemistry provides a holistic approach to the design of new molecules. This in silico framework accelerates the discovery process by focusing experimental efforts on the most promising candidates, thereby saving considerable time and resources.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 4-Bromo-3-(methylthio)benzoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves bromination of a benzoic acid precursor followed by introducing the methylthio group via nucleophilic substitution. Optimization includes controlling reaction temperature (e.g., reflux conditions) and using catalysts like HBr or sulfuric acid. For example, highlights synthesis steps involving hydrogen bromide and methanol, with yields improved by precise stoichiometric ratios and solvent selection (e.g., tetrahydrofuran for better solubility). Monitoring intermediates via TLC or HPLC ensures purity before final crystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how can spectral data be interpreted?

- Methodological Answer :

- IR/Raman Spectroscopy : Identifies functional groups (e.g., -COOH, -SMe) via vibrational modes. For instance, used DFT-calculated IR spectra to assign O-H stretching (~3000 cm⁻¹) and C-Br vibrations (~600 cm⁻¹), validated against experimental data .

- NMR : H NMR distinguishes aromatic protons (δ 7.0–8.0 ppm) and methylthio groups (δ 2.5–3.0 ppm). C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons. Discrepancies between predicted (DFT) and observed shifts can be resolved by solvent effect simulations .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict the electronic structure and reactivity of this compound?

- Methodological Answer : DFT computes molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and thermodynamic parameters. reports a HOMO-LUMO gap of 4.46 eV, indicating moderate reactivity. The methylthio group lowers electron density at the benzene ring, making the bromine atom a site for nucleophilic substitution. Solvent effects (via PCM models) further refine predictions by adjusting dipole moments and polarizability .

Q. What role do Fukui functions and dual descriptor analyses play in identifying reactive sites for electrophilic/nucleophilic attacks on this compound?

- Methodological Answer : Fukui functions ( for nucleophilic, for electrophilic sites) are derived from electron density changes. applied condensed Fukui indices to show that the bromine atom and carboxyl group are electrophilic, while the methylthio group acts as an electron donor. Dual descriptors (Δf = ) highlight regions prone to radical reactions, aiding in mechanistic studies of substitution or oxidation pathways .

Q. How does the solvent environment (modeled via PCM) influence the HOMO-LUMO gap and electrophilicity index of this compound?

- Methodological Answer : Polar solvents (e.g., water) stabilize the HOMO-LUMO gap by 0.2–0.5 eV compared to gas-phase calculations (). The electrophilicity index () increases in polar media, enhancing reactivity toward nucleophiles. PCM simulations also predict solvation-free energies, guiding solvent selection for reactions like esterification or coupling .

Q. What experimental approaches can validate computational predictions of vibrational frequencies in this compound, and how are discrepancies addressed?

- Methodological Answer : Experimental IR/Raman spectra are compared to DFT-calculated frequencies. Scaling factors (0.96–0.98 for B3LYP/6-311++G(d,p)) correct systematic overestimations. resolved discrepancies in O-H stretching modes by incorporating anharmonic corrections and hydrogen-bonding effects in simulations. Residual errors (<10 cm⁻¹) are attributed to crystal packing or solvent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.